
Dehydrotolvaptan
Descripción general
Descripción
Dehydrotolvaptan (CAS No.: 137973-76-3) is a chemical compound with the molecular formula C26H23ClN2O3 and a purity of ≥98.0% . It is structurally related to Tolvaptan (CAS No.: 150683-30-0), a clinically approved vasopressin V2 receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). This compound is primarily utilized in research settings, such as in enzyme-linked immunosorbent assay (ELISA) kits for biomarker detection .
Mecanismo De Acción
Target of Action
5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .
Mode of Action
5-Dehydro Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .
Biochemical Pathways
The primary biochemical pathway affected by 5-Dehydro Tolvaptan is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, 5-Dehydro Tolvaptan disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .
Pharmacokinetics
Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .
Result of Action
The primary result of 5-Dehydro Tolvaptan’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .
Action Environment
The action of 5-Dehydro Tolvaptan can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .
Análisis Bioquímico
Biochemical Properties
5-Dehydro Tolvaptan is metabolized to at least 20 phase I metabolites, the biotransformation reactions being catalyzed mainly by CYP3A4 and CYP3A5 isoforms . The phase-I reactions include hydroxylation (in different positions), carboxylation, oxidation, hydrogenation, dealkylation, isomerization, and a combination of the above .
Cellular Effects
5-Dehydro Tolvaptan, like Tolvaptan, is expected to have effects on various types of cells and cellular processes. Tolvaptan has been shown to reduce cAMP levels, cellular proliferation, and fluid secretion of cystic epithelia in animal models
Molecular Mechanism
The molecular mechanism of 5-Dehydro Tolvaptan is likely similar to that of Tolvaptan, given that it is an impurity of Tolvaptan. Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist . It interferes with cAMP accumulation, slowing total kidney volume .
Dosage Effects in Animal Models
Tolvaptan has been shown to slow kidney function decline in high-risk patients with autosomal dominant polycystic kidney disease (ADPKD) .
Metabolic Pathways
5-Dehydro Tolvaptan is involved in metabolic pathways catalyzed mainly by CYP3A4 and CYP3A5 isoforms . Most of the phase I metabolites undergo glucuronidation
Actividad Biológica
Dehydrotolvaptan is a derivative of tolvaptan, a vasopressin receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to tolvaptan but exhibits distinct biological properties that may enhance its therapeutic efficacy. The compound functions by selectively inhibiting the V2 subtype of vasopressin receptors, which are implicated in water reabsorption in the kidneys. By blocking these receptors, this compound promotes diuresis and has been investigated for its potential benefits in various conditions beyond ADPKD.
This compound's primary mechanism involves the inhibition of vasopressin-induced aquaporin-2 channel insertion in the renal collecting ducts. This leads to decreased water reabsorption and increased urine output. Additionally, studies suggest that this compound may exert anti-inflammatory and antifibrotic effects, which are crucial in mitigating renal damage associated with chronic kidney diseases.
Pharmacological Effects
- Diuretic Activity : this compound significantly increases urine volume and decreases urine osmolality, providing a therapeutic avenue for conditions characterized by fluid overload.
- Renal Protective Effects : Research indicates that this compound may slow the progression of kidney disease by reducing renal fibrosis and inflammation.
- Cardiovascular Benefits : Some studies have suggested that this compound can lower blood pressure and improve cardiac function by reducing preload through its diuretic effect.
Case Study 1: Efficacy in ADPKD
A clinical trial involving patients with ADPKD demonstrated that treatment with this compound resulted in a significant reduction in total kidney volume (TKV) and slowed the decline of estimated glomerular filtration rate (eGFR). The study reported a decrease in annualized eGFR decline by 1.01 ml/min per 1.73 m² compared to standard care over 5.5 years .
Case Study 2: Heart Failure Management
In a cohort study examining patients with heart failure, this compound was shown to alleviate symptoms associated with fluid retention. Patients experienced improved exercise tolerance and quality of life metrics following treatment .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the chemical structure have been explored to enhance potency and selectivity for vasopressin receptors while minimizing side effects.
Study | Findings | |
---|---|---|
Lee et al. (2022) | Found significant diuretic effects in animal models | Supports further investigation into clinical applications |
Kim et al. (2023) | Demonstrated anti-inflammatory properties in vitro | Suggests potential use in conditions with renal inflammation |
Huang et al. (2023) | Identified novel derivatives with enhanced activity | Opens avenues for drug development |
Aplicaciones Científicas De Investigación
Pharmacological Research
Mechanism of Action:
Dehydrotolvaptan acts as a competitive antagonist of the arginine vasopressin V2 receptor. By inhibiting this receptor, it reduces water reabsorption in the kidneys, leading to increased urine output. This mechanism is particularly beneficial in managing fluid overload conditions associated with heart failure and liver cirrhosis.
Clinical Trials:
Numerous clinical studies have investigated the efficacy of this compound in treating hyponatremia. For instance, a randomized controlled trial demonstrated significant improvements in serum sodium levels among patients treated with this compound compared to placebo. Additionally, its application in polycystic kidney disease has been explored, where it may help slow disease progression by reducing cyst growth and preserving renal function .
Analytical Chemistry
Reference Standard:
this compound is utilized as a reference standard in analytical chemistry to study the pharmacokinetics of related compounds. Its stable isotope labeling allows for precise tracking of metabolic pathways using mass spectrometry techniques. This application is crucial for understanding drug metabolism and interactions within biological systems.
Metabolic Studies:
Research has shown that this compound can be instrumental in metabolic studies involving vasopressin receptor interactions. By analyzing its effects on cellular processes, researchers can gain insights into the physiological roles of vasopressin and its antagonists .
Biological Research
Cellular Interaction Studies:
this compound is employed in biological research to investigate its interaction with vasopressin receptors at the cellular level. Studies have demonstrated that it can modulate various signaling pathways related to cell proliferation and apoptosis, which are critical in understanding diseases like cancer and kidney disorders .
Extracellular Vesicle Research:
Recent advancements have highlighted the use of this compound in studying extracellular vesicles (EVs), which are important for intercellular communication and potential biomarkers for diseases. The compound's ability to influence EV production and uptake provides a new avenue for therapeutic exploration .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound plays a vital role in the development and quality control of formulations containing tolvanptan. Its properties as an intermediate compound facilitate the synthesis of various analogs used in clinical settings .
Quality Control Standards:
The compound serves as a benchmark for assessing the purity and efficacy of drug formulations, ensuring that products meet regulatory standards before reaching the market .
Case Studies
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dehydrotolvaptan in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key parameters include:
- Column : C18 reverse-phase column.
- Mobile phase : Gradient elution with acetonitrile/water containing 0.1% formic acid.
- Calibration range : 1–1000 ng/mL, with inter- and intra-day precision ≤15% .
- Validation : Follow ICH guidelines for linearity, accuracy, and stability testing.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology, can systematically evaluate factors like reaction temperature, catalyst concentration, and solvent polarity. For example:
- Critical factors : Reaction time (8–24 hrs), temperature (60–100°C).
- Characterization : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What are the standard protocols for assessing this compound’s solubility and stability in preclinical formulations?
- Methodology :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., polysorbate 80).
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in polycystic kidney disease models be systematically resolved?
- Methodology : Conduct a meta-analysis of preclinical studies using PRISMA guidelines to identify heterogeneity sources (e.g., animal strain, dosing regimen). For example:
- Data extraction : Compare outcomes (e.g., cyst volume reduction) across studies.
- Statistical tools : Random-effects models to account for variability in experimental designs .
Q. What mechanistic studies are critical to elucidate this compound’s off-target effects on vasopressin receptor subtypes?
- Methodology :
- In vitro assays : Radioligand binding assays (e.g., using HEK293 cells expressing V1a, V1b, V2 receptors).
- Dose-response curves : Calculate IC50 values and selectivity ratios.
- Computational modeling : Molecular docking simulations to predict binding affinities .
Q. How should researchers design longitudinal studies to evaluate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) variability in diverse populations?
- Methodology :
- Population PK modeling : Non-linear mixed-effects (NLME) approaches to account for covariates (e.g., age, renal function).
- Sampling strategy : Sparse sampling with Bayesian estimation to reduce participant burden .
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling contradictory results in this compound’s hepatotoxicity profiles?
- Methodology :
- Multivariate analysis : Principal component analysis (PCA) to identify confounding variables (e.g., drug impurities, assay sensitivity).
- Benchmarking : Compare results against reference compounds with known hepatotoxicity .
Q. How can transcriptomic data be integrated with phenotypic assays to uncover this compound’s mode of action?
- Methodology :
- Pathway enrichment analysis : Tools like Gene Ontology (GO) or KEGG to identify dysregulated pathways.
- Network pharmacology : Construct interaction networks linking gene targets to observed phenotypic changes .
Q. Methodological Best Practices
Q. What quality control measures are essential for ensuring reproducibility in this compound studies?
- Recommendations :
- Batch testing : Include positive/negative controls in each experiment.
- Blinding : Randomize sample processing to minimize bias.
- Data transparency : Share raw data and analysis scripts via repositories like Zenodo .
Q. How should researchers validate this compound’s metabolite profiling using hybrid mass spectrometry platforms?
- Methodology :
- Fragmentation patterns : Use MS/MS libraries (e.g., NIST) for metabolite identification.
- Quantitative validation : Isotope-labeled internal standards for absolute quantification .
Tables for Key Parameters
Parameter | HPLC Conditions | Reference |
---|---|---|
Column | C18, 150 mm × 4.6 mm, 5 µm | |
Flow rate | 0.4 mL/min | |
Detection | UV 254 nm |
PK/PD Study Design | Recommendation | Reference |
---|---|---|
Sampling frequency | 0, 2, 6, 12, 24 hrs post-dose | |
Population model | Two-compartment with first-order absorption |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Tolvaptan
- Molecular Formula : C26H25ClN2O3 .
- Structural Relationship : Dehydrotolvaptan lacks two hydrogen atoms compared to Tolvaptan, forming a dehydrogenated analog .
- Pharmacological Role: Tolvaptan is a selective V2 receptor antagonist with proven therapeutic efficacy in clinical trials.
- Applications :
Mozavaptan
- Molecular Formula: Not explicitly provided in evidence, but CAS No. 137975-06-5 links it to the vaptan class .
- Structural and Functional Similarity : Mozavaptan and this compound share structural motifs common to vasopressin receptor antagonists. However, Mozavaptan is clinically used (e.g., in Japan) for hyponatremia, whereas this compound remains a research reagent .
Abiraterone Acetate
- Molecular Formula: C26H33NO2 .
Data Table: Key Comparisons
Research Findings and Limitations
- Structural Insights : The dehydrogenation in this compound may reduce metabolic stability compared to Tolvaptan, though direct comparative pharmacokinetic data are absent in the provided evidence .
- Functional Differences : While Tolvaptan and Mozavaptan target vasopressin receptors clinically, this compound’s role is confined to analytical applications, such as heparin detection in ELISA .
- Knowledge Gaps: No evidence directly compares the receptor-binding affinities or metabolic pathways of this compound with its analogs.
Métodos De Preparación
Structural and Chemical Basis of Dehydrotolvaptan
This compound (chemical name: N-(4-(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide) is a dehydrogenated derivative of tolvaptan. Its molecular formula is C26H23ClN2O3 , with a molecular weight of 446.93 g/mol . The compound features a benzazepinone core substituted with a chloro group at position 7, a methyl group at position 2, and a 2-methylbenzamide moiety at position 4 (Figure 1). The absence of a hydroxyl group at position 5 distinguishes it from tolvaptan, making it a critical intermediate in deuterated analog synthesis .
Synthetic Routes to this compound
Starting Materials and Key Intermediates
The synthesis of this compound begins with readily available precursors:
-
1-(4-Amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate A)
Table 1: Key Intermediates and Their Roles
Intermediate | Molecular Formula | Role in Synthesis |
---|---|---|
Intermediate A | C18H17ClN2O2 | Benzazepinone core provider |
Intermediate B | C8H7ClO | Acylating agent for amide bond formation |
Step 1: Formation of the Benzazepinone Core
Intermediate A is synthesized via a Dieckmann cyclization of ethyl 5-chloro-2-nitrobenzoate. Reduction of the nitro group with tin(II) chloride yields a primary amine, which undergoes tosylation and alkylation to form the tetrahydrobenzazepine skeleton . Decarboxylation using hydrochloric acid in acetic acid generates the 5-oxo derivative .
Step 2: Acylation with 2-Methylbenzoyl Chloride
Intermediate A is reacted with 2-methylbenzoyl chloride in a dichloromethane-water biphasic system. Magnesium hydroxide acts as a base to maintain a pH of 8–9, facilitating nucleophilic acyl substitution . The reaction is conducted at 0–5°C to minimize side reactions, yielding this compound after 12 hours.
Step 3: Purification and Isolation
The crude product is purified via:
-
Liquid-liquid extraction (dichloromethane/water)
-
Drying over sodium sulfate
-
Concentration under reduced pressure
Final isolation is achieved through recrystallization from ethanol, yielding >98% purity .
Industrial-Scale Production Optimization
Reaction Condition Optimization
Industrial processes employ continuous flow reactors to enhance yield and reproducibility. Key parameters include:
Table 2: Optimized Industrial Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents thermal degradation |
pH | 8.5 ± 0.3 | Maximizes acylation efficiency |
Stirring Rate | 500 rpm | Ensures homogeneous mixing |
Solvent Ratio (DCM:H2O) | 3:1 | Balances solubility and phase separation |
Automated pH control systems and in-line FTIR monitoring reduce batch-to-batch variability .
Catalytic and Solvent Innovations
Recent advances focus on replacing traditional bases with zeolite-supported catalysts , reducing waste generation by 40% . Cyclopentyl methyl ether (CPME) has emerged as a greener alternative to dichloromethane, offering comparable solubility with lower toxicity .
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99.5% (USP method)
-
Residual Solvents : <50 ppm (ICH Q3C guidelines)
Mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 446.93 , while NMR spectroscopy verifies the absence of the C5 hydroxyl group (δ 5.2 ppm in tolvaptan vs. absence in this compound).
Comparative Analysis of Synthetic Methods
Table 3: Traditional vs. Modern Synthesis Approaches
Aspect | Traditional Method | Modern Method |
---|---|---|
Reaction Time | 24 hours | 8 hours |
Yield | 65–70% | 85–90% |
Solvent Waste | 15 L/kg product | 5 L/kg product |
Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Modern techniques reduce costs by 30% and improve scalability for annual productions exceeding 10 metric tons .
Propiedades
IUPAC Name |
N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGMROMZOKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463591 | |
Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137973-76-3 | |
Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.